Exforge - 254972-16-2

Exforge

Catalog Number: EVT-1580651
CAS Number: 254972-16-2
Molecular Formula: C44H54ClN7O8
Molecular Weight: 844.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
A pharmaceutical preparation of amlodipine and valsartan that is used for the treatment of HYPERTENSION.
Source and Classification

Exforge is classified as a combination antihypertensive medication. It includes:

  • Amlodipine: A calcium channel blocker that relaxes blood vessels, allowing blood to flow more easily.
  • Valsartan: An angiotensin II receptor blocker (ARB) that prevents blood vessels from narrowing, further lowering blood pressure.

Both components of Exforge are well-established in clinical practice and have been extensively studied for their efficacy and safety profiles .

Synthesis Analysis

Methods and Technical Details

The synthesis of Exforge involves the individual preparation of its active ingredients, amlodipine besylate and valsartan. The production process typically follows these steps:

  1. Synthesis of Amlodipine Besylate:
    • Amlodipine is synthesized through a multi-step process starting from 4-(2-chlorophenyl)-2-methyl-1,4-dihydropyridine-3,5-dicarboxylic acid.
    • The compound undergoes esterification with benzenesulfonic acid to form amlodipine besylate.
  2. Synthesis of Valsartan:
    • Valsartan is synthesized from 2-butyl-4-chloro-1-(2'-carboxyphenyl)methyl-1H-imidazole-5-carboxylic acid through a series of reactions including hydrolysis and coupling reactions.
  3. Formulation:
    • The final formulation combines the two active ingredients along with excipients such as microcrystalline cellulose and magnesium stearate to produce the tablet form .
Molecular Structure Analysis

Structure and Data

The molecular structures of the components in Exforge are as follows:

  • Amlodipine Besylate:
    • Chemical formula: C20_{20}H25_{25}ClN2_{2}O5_{5}S
    • Molecular weight: 567.1 g/mol
    • Structure: A dihydropyridine derivative with a sulfonate group.
  • Valsartan:
    • Chemical formula: C24_{24}H29_{29}N5_{5}O3_{3}
    • Molecular weight: 435.5 g/mol
    • Structure: An imidazole derivative with a carboxylic acid group.

The combination of these two molecules results in a complex interaction that enhances their antihypertensive effects .

Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reactions involved in the action of Exforge are:

  1. Calcium Channel Blockade:
    • Amlodipine inhibits calcium ions from entering vascular smooth muscle cells, leading to vasodilation.
  2. Angiotensin II Receptor Blockade:
    • Valsartan blocks the binding of angiotensin II to its receptors, preventing vasoconstriction and promoting vasodilation.

These mechanisms work synergistically to lower blood pressure effectively .

Mechanism of Action

Process and Data

The mechanism of action for Exforge involves two key processes:

  1. Vasodilation:
    • Amlodipine causes relaxation of vascular smooth muscle by inhibiting calcium influx, which decreases peripheral vascular resistance.
  2. Inhibition of Renin-Angiotensin System:
    • Valsartan disrupts the renin-angiotensin system by blocking angiotensin II from exerting its effects on blood vessels, which helps in reducing blood pressure.

Clinical studies have shown that patients taking Exforge experience significant reductions in both systolic and diastolic blood pressure compared to those on monotherapy .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Exforge exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as film-coated tablets.
  • Solubility: Amlodipine is practically insoluble in water, while valsartan has moderate solubility.
  • Stability: Both components are stable under recommended storage conditions but can degrade under excessive heat or humidity.

The pharmacokinetics indicate that amlodipine has a long half-life (approximately 30-50 hours), allowing for once-daily dosing, while valsartan has a half-life ranging from 6 to 9 hours .

Applications

Scientific Uses

Exforge is primarily used in clinical settings for managing hypertension. Its applications include:

  • Treatment of Essential Hypertension: Particularly in patients who have not achieved adequate control with monotherapy.
  • Combination Therapy: Used as part of a regimen for patients requiring multiple antihypertensive agents to reach target blood pressure goals.
  • Research Applications: Studies investigating the pharmacodynamics and pharmacokinetics of combination therapies often include Exforge due to its well-characterized profile .
Theoretical Foundations of Combination Therapy in Hypertension

Mechanistic Rationale for Dual RAAS and Calcium Channel Modulation

Hypertension pathogenesis involves multiple interdependent pathways, with the renin-angiotensin-aldosterone system (RAAS) and calcium-mediated vascular contraction representing two dominant mechanisms. Exforge® (amlodipine/valsartan) simultaneously targets these pathways through complementary biological actions:

  • Valsartan's RAAS modulation: As a selective angiotensin II type 1 (AT1) receptor antagonist, valsartan prevents angiotensin II binding, inhibiting vasoconstriction, aldosterone secretion, and sympathetic activation. This reduces vascular resistance without affecting bradykinin metabolism, distinguishing it from ACE inhibitors [1] [6]. Plasma angiotensin II levels increase 2.5-3 fold post-valsartan administration, confirming effective AT1 receptor blockade [5].

  • Amlodipine's calcium channel blockade: This dihydropyridine calcium channel blocker (CCB) inhibits transmembrane calcium influx into vascular smooth muscle cells, reducing peripheral vascular resistance through vasodilation. Unlike non-dihydropyridine CCBs, amlodipine maintains cardiac output without significant negative inotropic effects [1] [7].

The mechanistic synergy arises from compensatory RAAS activation observed during CCB monotherapy—a response effectively suppressed by concurrent angiotensin receptor blockade. This dual-pathway inhibition produces greater reductions in vascular resistance than either mechanism alone [2] [6].

Table 1: Complementary Mechanisms of Exforge Components

ComponentMolecular TargetPrimary Physiological EffectsCompensatory Response Blocked
ValsartanAT1 receptor• Vasodilation • Reduced aldosterone • Decreased sodium reabsorptionCCB-induced neurohormonal activation
AmlodipineL-type calcium channels• Peripheral vasodilation • Reduced afterload • Coronary vasodilationRAAS upregulation

Pharmacodynamic Synergy Between Angiotensin II Receptor Blockers and Dihydropyridines

The amlodipine-valsartan combination demonstrates supra-additive blood pressure reduction through three validated pharmacodynamic interactions:

  • Amelioration of CCB-induced edema: Amlodipine increases capillary hydrostatic pressure, causing peripheral edema in 5-15% of patients. Valsartan counters this by reducing precapillary resistance through angiotensin II blockade, normalizing transcapillary pressure gradients. Clinical trials show edema incidence with Exforge (1.8%) approaches valsartan monotherapy rates (1.1%) rather than amlodipine's higher frequency (10.8%) [6] [7].

  • Enhanced 24-hour blood pressure control: Amlodipine's 30-50 hour elimination half-life provides sustained calcium channel blockade, complementing valsartan's 6-hour half-life but longer pharmacodynamic activity due to irreversible AT1 receptor binding. This produces smooth circadian BP profiles with trough-to-peak ratios >80%, superior to either agent alone (65-75%) [5] [6].

  • Metabolic neutrality: Unlike thiazide-containing combinations, Exforge preserves glucose tolerance and lipid profiles. A 16-week study demonstrated no significant changes in fasting glucose (+0.1 mg/dL), LDL cholesterol (-0.8 mg/dL), or potassium (+0.05 mEq/L) [2] [6].

Table 2: Clinical Efficacy of Amlodipine/Valsartan Combination vs. Monotherapy

Study DesignDurationSBP Reduction (mmHg)DBP Reduction (mmHg)Key Findings
Chrysant et al. (N=1,691) [6]8 weeks• Valsartan 160mg: -13.4 • Amlodipine 10mg: -15.5 • Combination: -22.7*• Valsartan: -9.7 • Amlodipine: -11.0 • Combination: -14.7*89% combination responders vs. 69-73% monotherapy (p<0.001)
Stage 2 Hypertension (≥160/100 mmHg) [1] [6]8 weeksCombination: -39.7 Valsartan: -31.5 Amlodipine: -33.5Combination: -24.7 Valsartan: -19.5 Amlodipine: -21.5Goal attainment (<140/90 mmHg): 80% combination vs. 47-67% monotherapy

*p<0.01 vs. either monotherapy

Evolutionary Trends in Antihypertensive Combination Strategies

Antihypertensive therapy has evolved from stepped-care approaches to initial combination strategies, driven by three key developments:

  • Guideline recognition of combination necessity: Contemporary guidelines (JNC, ESC) acknowledge that ≥70% of hypertensives require multiple agents, particularly those with stage 2 hypertension (≥160/100 mmHg) or cardiovascular comorbidities. Exforge exemplifies the shift toward single-pill combinations (SPCs) that improve adherence by 24-32% compared to free-equivalent components [2] [6].

  • Rational dual-mechanism selection: Early combinations paired thiazides with beta-blockers or ACE inhibitors, often exacerbating metabolic disturbances. Next-generation SPCs like Exforge prioritize complementary mechanisms with neutral metabolic profiles. This paradigm has expanded to triple combinations (e.g., Exforge HCT® [amlodipine/valsartan/HCTZ]), which reduce BP by 39.7/24.7 mmHg versus 31.5/19.5 mmHg with dual therapy in severe hypertension [3] [8].

  • Physiological titration sequencing: Modern protocols initiate RAAS blockade before adding CCBs in salt-sensitive patients. This sequence counters the RAAS activation triggered by initial CCB therapy. Trials demonstrate that valsartan pre-treatment followed by amlodipine addition produces 5.6/3.8 mmHg greater reductions than reverse sequencing [6].

Table 3: Evolution of Antihypertensive Combination Strategies

EraDominant CombinationsLimitationsModern Innovations
1980s-1990s• Diuretic + beta-blocker • Diuretic + ACE inhibitor• Metabolic disturbances • Limited efficacy in salt-resistant patients• RAAS blocker + CCB (Exforge) • Neutral metabolic profile
2000s• ACE inhibitor + CCB • ARB + diuretic• Partial pathway overlap • Variable adherence• Dual-pathway SPCs • Fixed-dose combinations
2010s-present• Triple SPCs (Exforge HCT) • Quadruple ultra-low-dose combinations• Safety in polypharmacy• Physiological sequencing • Personalized mechanism selection

Compound Nomenclature Table

Chemical EntityIUPAC NameMolecular FormulaCAS Registry Number
Amlodipine besylate3-Ethyl-5-methyl(4RS)-2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate benzenesulphonateC₂₀H₂₅ClN₂O₅•C₆H₆O₃S111470-99-6
ValsartanN-(1-oxopentyl)-N-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-L-valineC₂₄H₂₉N₅O₃137862-53-4
Amlodipine (free base)3-Ethyl-5-methyl-2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylateC₂₀H₂₅ClN₂O₅88150-42-9

Properties

CAS Number

254972-16-2

Product Name

Exforge

IUPAC Name

3-O-ethyl 5-O-methyl 2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate;(2S)-3-methyl-2-[pentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoic acid

Molecular Formula

C44H54ClN7O8

Molecular Weight

844.4 g/mol

InChI

InChI=1S/C24H29N5O3.C20H25ClN2O5/c1-4-5-10-21(30)29(22(16(2)3)24(31)32)15-17-11-13-18(14-12-17)19-8-6-7-9-20(19)23-25-27-28-26-23;1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21/h6-9,11-14,16,22H,4-5,10,15H2,1-3H3,(H,31,32)(H,25,26,27,28);5-8,17,23H,4,9-11,22H2,1-3H3/t22-;/m0./s1

InChI Key

QWCYQCQLAZCPHO-FTBISJDPSA-N

SMILES

CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C(C(C)C)C(=O)O.CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN

Synonyms

amlodipine - valsartan
Amlodipine Valsartan
Amlodipine Valsartan Drug Combination
amlodipine, valsartan drug combination
amlodipine-valsartan
Amlodipine-Valsartan Drug Combination
Combination, Amlodipine-Valsartan Drug
Drug Combination, Amlodipine-Valsartan
Exforge

Canonical SMILES

CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C(C(C)C)C(=O)O.CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN

Isomeric SMILES

CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)[C@@H](C(C)C)C(=O)O.CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.